molecular formula C9H12N2O B1660089 n'-Benzylacetohydrazide CAS No. 7151-53-3

n'-Benzylacetohydrazide

Cat. No. B1660089
CAS RN: 7151-53-3
M. Wt: 164.2 g/mol
InChI Key: ONSISQQMGXJVNR-UHFFFAOYSA-N
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Description

N’-Benzylacetohydrazide is a chemical compound with the molecular formula C9H12N2O . It is used in various laboratory settings .


Molecular Structure Analysis

The molecular structure of n’-Benzylacetohydrazide consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be determined through methods such as X-ray diffraction .

Scientific Research Applications

Applications in Polymer Science

  • Reducing LUMO Energy Levels in Polymers : N-acylation, a method involving compounds like N'-Benzylacetohydrazide, has been found effective in reducing the LUMO energy levels of benzodipyrrolidone-based polymers. These N-acylated polymers demonstrate reduced LUMO levels and enhanced reversibility in reductive doping compared to N-alkylated counterparts, which can be significant in developing advanced polymer materials (Ping Deng et al., 2012).

Applications in Medicinal Chemistry

  • Potential in Treating Neurodegenerative Diseases : Schiff bases derived from N'-Benzylacetohydrazide, specifically EZ-N′-benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives, have been researched for their applicability in treating neurodegenerative diseases like Alzheimer's. Bioinformatics and cheminformatics methods suggest these compounds as potential neuropsychiatric drugs (S. Avram et al., 2021).
  • Synthesis of Amino Acid-Hydrazide Derivatives : Research on benzoyl and nicotinoyl hydrazides with N-protected L-amino acids has been conducted, yielding compounds with potential antimicrobial activity. These studies provide insights into the synthesis of amino acid-(N′-benzoyl) hydrazide and amino acid-(N′-nicotinoyl) hydrazide derivatives, indicating their relevance in developing new antimicrobial agents (Sherine N. Khattab, 2005).

Safety and Hazards

The safety data sheet for a similar compound, N-Benzylbenzamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and following safety protocols .

properties

IUPAC Name

N'-benzylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-8(12)11-10-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSISQQMGXJVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991986
Record name N-Benzylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n'-Benzylacetohydrazide

CAS RN

7151-53-3
Record name Hydrazine, 1-acetyl-2-benzyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic hydrazide (1.78 g, 24 mmol) was dissolved in ethanol (20 mL) and cooled to 0° C. A solution of 2-bromobenzyl bromide (2 g, 8 mmol) in ethanol (10 mL) was added slowly and stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure and the crude product was purified by column chromatography with ethyl acetate-hexane as eluent to give acetic acid N′-benzyl-hydrazide (1.7 g, 87%) as a white solid.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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